molecular formula C23H23N5O3 B11146980 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11146980
M. Wt: 417.5 g/mol
InChI Key: YDUUNLWGCQGPPW-UHFFFAOYSA-N
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Description

This compound integrates two pharmacologically significant motifs:

  • Indole moiety: Derived from tryptamine, known for neurotransmitter activity and diverse receptor interactions .
  • 4-Oxoquinazolin-3(4H)-yl propanamide: A quinazolinone scaffold, frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) and anti-inflammatory properties .

Its synthesis likely employs amide bond formation via carbodiimide-mediated coupling, a method validated for analogous structures (e.g., flurbiprofen-tryptamine conjugates) .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H23N5O3/c29-21(10-12-28-15-27-20-8-4-2-6-18(20)23(28)31)26-14-22(30)24-11-9-16-13-25-19-7-3-1-5-17(16)19/h1-8,13,15,25H,9-12,14H2,(H,24,30)(H,26,29)

InChI Key

YDUUNLWGCQGPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinazoline moiety can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazoline nitrogen.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing both indole and quinazoline structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of such compounds can effectively inhibit cancer cell proliferation in various cancer types. The mechanisms often involve targeting key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for the proliferation of cancer cells .

Antimicrobial Properties

The dual antimicrobial and anticancer activity of compounds like N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been a focal point in recent research. The presence of azole groups enhances lipophilicity, facilitating cellular uptake and enhancing biological efficacy .

Case Studies

  • Antitumor Efficacy : A study highlighted the compound's effectiveness against solid tumors, particularly colon and lung cancers. It was found to induce apoptosis in cancer cell lines, showcasing its potential as a therapeutic agent .
  • Mechanistic Insights : Research involving molecular modeling has shown that the compound can act as a potent inhibitor against thymidylate synthase proteins with IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory effects .
  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibition percentages against various cancer cell lines, including OVCAR-8 and SNB-19, with growth inhibitions exceeding 85% .

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesEffectiveness (%)
AnticancerOVCAR-885.26
SNB-1986.61
HCT11656.53
AntimicrobialVarious bacterial strainsModerate to high

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the quinazoline moiety can inhibit specific kinases. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Quinazolinone-Based Analogs

Compounds sharing the 4-oxoquinazolin-3(4H)-yl core but differing in substituents and linker groups:

Compound ID/Name Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound ~521.54* Indol-3-yl ethylamino, propanamide linker Hypothesized anti-inflammatory/enzyme inhibition
K284-4200 (N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2-{[(4-methylphenyl)methyl]amino}-2-oxoethyl)sulfanyl]-4-oxoquinazolin-3(4H)-yl}propanamide) 574.7 Sulfanyl linker, dimethoxyphenyl group Unspecified (structural analog)
Compounds 21–24 (Schiff’s bases with 4-oxoquinazolin-3(4H)-yl and thioether linkers) 520–550 Chloro/fluorophenyl hydrazineyl groups Carbonic anhydrase inhibition (IC₅₀: 12–45 nM)

Observations :

  • The sulfanyl linker in K284-4200 and compounds 21–24 enhances rigidity and may improve binding to enzyme active sites .
  • The target compound’s amide linker offers metabolic stability compared to hydrazineyl groups in Schiff’s bases .
  • Chloro/fluoro substituents in compounds 21–24 correlate with higher melting points (273–300°C) and potent enzyme inhibition, suggesting the target’s indole group may reduce thermal stability but improve CNS permeability .

Indole-Containing Amides

Compounds with indol-3-yl ethylamino motifs but divergent cores:

Compound Name/ID Molecular Weight Core Structure Pharmacological Notes Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ~422.91 Carbazole-propanamide Anti-inflammatory (carprofen-tryptamine hybrid)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ~388.46 Naproxen-tryptamine conjugate NSAID derivative with serotonin affinity
(S)-2-(Butylamino)-N-(2-(4-hydroxycyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide (S25/S26) ~443.58 Peptidic backbone Antibacterial screening candidate

Observations :

  • Naproxen-tryptamine conjugates () highlight the role of methoxy groups in modulating solubility and receptor selectivity, absent in the target compound .

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 404.5 g/mol

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to indole and quinazoline derivatives. For example, similar compounds have demonstrated low minimum inhibitory concentrations (MIC) against resistant strains such as Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA).

In one study, an indole-based compound exhibited an MIC of 0.98 μg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant bacterial strains . The mechanism appears to involve interference with bacterial protein synthesis or cell wall integrity.

Anticancer Activity

The compound also shows promise in anticancer applications. Indolylquinazolinones have been reported to inhibit the proliferation of various cancer cell lines. For instance, certain derivatives displayed significant antiproliferative effects against A549 lung cancer cells, with preferential activity compared to non-tumorigenic fibroblasts .

The cytotoxicity was assessed using various assays, revealing that some compounds led to notable cell death in cancerous cells while sparing normal cells, indicating a selective action that could be beneficial for therapeutic applications.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Molecular Docking : Studies have utilized molecular docking simulations to predict binding affinities with target proteins involved in disease processes, suggesting a rational basis for its biological activity .
  • Cell Cycle Interference : Certain analogs have been shown to disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various indole derivatives against S. aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones in agar diffusion tests .

Evaluation of Anticancer Properties

In another investigation, the anticancer properties were assessed using several human cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization. Key steps include:

  • Amide coupling : Reaction of indole-ethylamine derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) under anhydrous conditions .
  • Solvent selection : Dry acetone or ethanol is often used to facilitate nucleophilic substitution or condensation reactions, with K₂CO₃ as a base to deprotonate intermediates .
  • Yield optimization : Purity (>95%) is achieved via recrystallization in ethanol or methanol, with yields influenced by stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbonyl precursor) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

  • 1H/13C NMR : Peaks at δ ~12.1 ppm (NH, quinazolinone), δ ~8.4–6.9 ppm (aromatic protons), and δ ~3.2 ppm (CH₂ groups) confirm backbone connectivity .
  • IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and ~1555 cm⁻¹ (C=N) verify quinazolinone and amide functionalities .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 466 [M+H]⁺) validate molecular weight, with fragmentation patterns supporting structural assignments .

Q. What solvent systems are optimal for its solubility, and how does polarity affect experimental handling?

  • Polar aprotic solvents : DMSO or DMF enhance solubility for biological assays due to the compound’s amphiphilic nature.
  • Low-polarity solvents : Ethanol or methanol are preferred for recrystallization, minimizing byproduct contamination .

Advanced Research Questions

Q. How can researchers design assays to evaluate its bioactivity against specific molecular targets (e.g., HDACs or kinases)?

  • Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Include controls (e.g., doxorubicin) and monitor dose-response curves over 48–72 hours .
  • Enzyme inhibition studies : Employ fluorescence-based HDAC activity kits, comparing inhibition rates to known inhibitors like SAHA .

Q. What strategies resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Refine binding affinity calculations by accounting for solvent effects and protein flexibility .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified indole or quinazolinone substituents to test hypotheses about steric/electronic effects .

Q. What methodologies assess its stability under physiological conditions for drug development?

  • pH stability tests : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Plasma stability assays : Evaluate metabolic resistance by incubating with human plasma and analyzing metabolite profiles using LC-MS .

Q. How can structural modifications enhance target binding affinity while maintaining solubility?

  • Quinazolinone substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 to improve HDAC binding .
  • PEGylation : Attach polyethylene glycol chains to the indole moiety to enhance aqueous solubility without compromising activity .

Q. What analytical approaches validate its purity in complex biological matrices?

  • LC-MS/MS : Quantify the compound in cell lysates using a C18 column and multiple reaction monitoring (MRM) for specificity .
  • 2D NMR (HSQC, HMBC) : Detect impurities (<0.5%) in synthesized batches by cross-validating proton-carbon correlations .

Data Contradiction Analysis

  • Conflicting solubility data : Discrepancies in DMSO solubility (e.g., 10 mM vs. 5 mM) may arise from batch-to-batch crystallinity differences. Mitigate via standardized lyophilization protocols .
  • Bioactivity variability : Inconsistent IC₅₀ values across cell lines could reflect differential expression of target proteins. Validate using siRNA knockdown models .

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